![molecular formula C22H20N8O B127977 7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one CAS No. 151327-13-8](/img/structure/B127977.png)
7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of triazolopyrimidines and has shown promising results in various biological assays.
Mécanisme D'action
The mechanism of action of 7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one is not well understood. However, it is believed to interact with various cellular targets and pathways to exert its biological effects. The compound has been shown to inhibit the activity of certain enzymes and modulate the expression of certain genes, which may contribute to its therapeutic properties.
Effets Biochimiques Et Physiologiques
7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one has been shown to have various biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. The compound has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, it has exhibited antibacterial and antifungal activities against various pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one in lab experiments include its potential therapeutic properties, high purity, and availability. However, the limitations include the lack of understanding of its mechanism of action, potential toxicity, and the need for further studies to validate its therapeutic potential.
Orientations Futures
There are several future directions for the research on 7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one. Some of these include:
1. Further studies to understand the mechanism of action of the compound
2. Investigation of the potential toxicity of the compound
3. Development of new derivatives with improved therapeutic properties
4. Clinical trials to evaluate the safety and efficacy of the compound in humans
5. Exploration of the potential use of the compound in combination with other drugs for synergistic effects.
Conclusion
In conclusion, 7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one is a promising compound that has shown potential therapeutic properties in various biological assays. The synthesis method has been optimized to obtain high yields and purity of the compound. However, further studies are needed to understand its mechanism of action, potential toxicity, and therapeutic potential in humans. The future directions for research on this compound are promising and could lead to the development of new drugs for various diseases.
Méthodes De Synthèse
The synthesis of 7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one involves the reaction between 4-(2-(2H-tetrazol-5-yl)phenyl)benzaldehyde and 7-propyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in the presence of a base and a solvent. The reaction proceeds through a condensation reaction followed by cyclization to form the desired compound. The synthesis method has been optimized to obtain high yields and purity of the compound.
Applications De Recherche Scientifique
7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one has shown potential therapeutic properties in various biological assays. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial activities. The compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in various animal models. It has also exhibited antibacterial and antifungal activities against various pathogens.
Propriétés
Numéro CAS |
151327-13-8 |
|---|---|
Nom du produit |
7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one |
Formule moléculaire |
C22H20N8O |
Poids moléculaire |
412.4 g/mol |
Nom IUPAC |
7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one |
InChI |
InChI=1S/C22H20N8O/c1-2-5-19-18(21(31)30-13-23-27-22(30)24-19)12-14-8-10-15(11-9-14)16-6-3-4-7-17(16)20-25-28-29-26-20/h3-4,6-11,13H,2,5,12H2,1H3,(H,24,27)(H,25,26,28,29) |
Clé InChI |
ONQSJAULSZBAGS-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=O)N2C=NNC2=N1)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
SMILES canonique |
CCCC1=C(C(=O)N2C=NNC2=N1)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Synonymes |
7-Propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-s-triazolo(4,3-a)pyrimidin-5-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



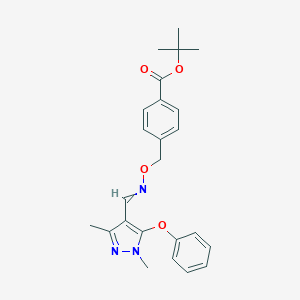

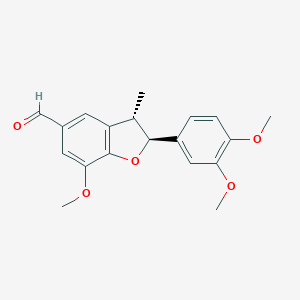
![1,4-Dithiaspiro[4.4]nonane-6-methanol](/img/structure/B127908.png)
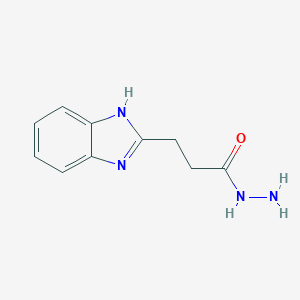
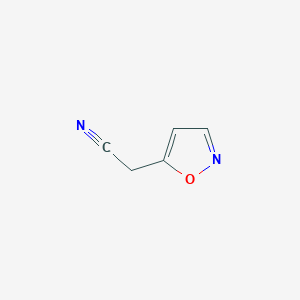
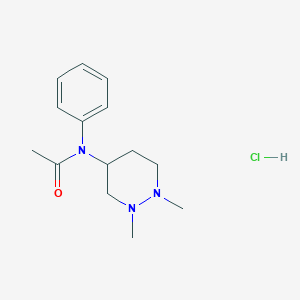
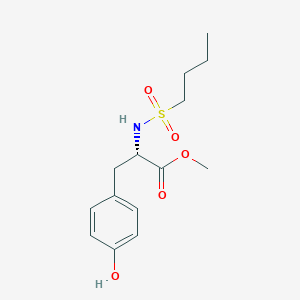
![[Dibromo(ethyl)-lambda4-selanyl]ethane](/img/structure/B127919.png)
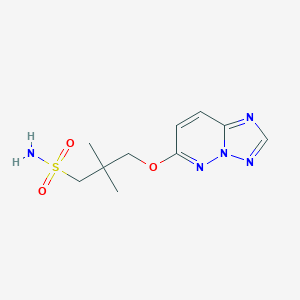
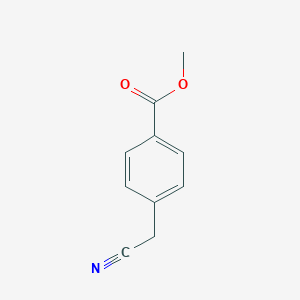
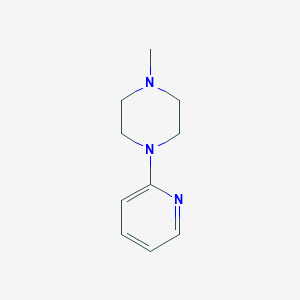
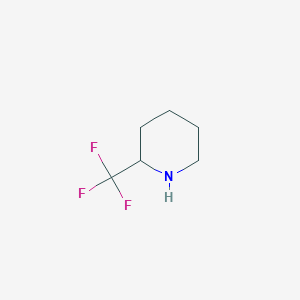
![1-Bromo-2-[dibromo(2-bromoethyl)-lambda4-selanyl]ethane](/img/structure/B127926.png)